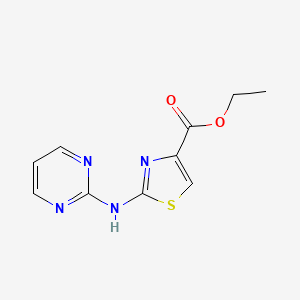![molecular formula C11H14ClNOS B2365370 2-クロロ-N-{2-[(4-メチルフェニル)スルファニル]エチル}アセトアミド CAS No. 853723-89-4](/img/structure/B2365370.png)
2-クロロ-N-{2-[(4-メチルフェニル)スルファニル]エチル}アセトアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-N-{2-[(4-methylphenyl)sulfanyl]ethyl}acetamide is an organic compound with the molecular formula C11H14ClNOS It is characterized by the presence of a chloroacetamide group attached to a sulfanyl ethyl chain, which is further connected to a 4-methylphenyl group
科学的研究の応用
2-chloro-N-{2-[(4-methylphenyl)sulfanyl]ethyl}acetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: It can be utilized in the development of novel materials with specific properties, such as conductivity or catalytic activity.
Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme activity or protein interactions.
Industrial Applications: It can be employed in the synthesis of agrochemicals, dyes, and other specialty chemicals.
作用機序
Target of Action
Similar compounds have been known to target key functional proteins in bacterial cell division .
Mode of Action
It’s worth noting that related compounds have been found to inhibit the elongation of c18 and c16 fatty acids species to form very long-chain fatty acids (vlcfas) .
Biochemical Pathways
The inhibition of vlcfa formation, as seen in related compounds, can disrupt the integrity of the cell membrane, affecting various cellular processes .
Pharmacokinetics
Similar compounds have been found to be absorbed mainly by germinating plant shoots, and secondly by roots .
Result of Action
The inhibition of vlcfa formation can disrupt the integrity of the cell membrane, leading to cell death .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-chloro-N-{2-[(4-methylphenyl)sulfanyl]ethyl}acetamide. For instance, the breakdown of similar compounds is largely microbial and hence faster in warm, moist soils . Furthermore, some moisture is required following pre-emergence application, although these compounds are more active in dry conditions than other chloroacetamide herbicides .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-{2-[(4-methylphenyl)sulfanyl]ethyl}acetamide typically involves the reaction of 2-chloroacetamide with 2-[(4-methylphenyl)sulfanyl]ethylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, under reflux conditions. The general reaction scheme is as follows:
- Dissolve 2-chloroacetamide in an appropriate solvent, such as ethanol.
- Add 2-[(4-methylphenyl)sulfanyl]ethylamine to the solution.
- Add sodium hydroxide to the mixture and reflux for several hours.
- Cool the reaction mixture and extract the product using an organic solvent, such as dichloromethane.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of 2-chloro-N-{2-[(4-methylphenyl)sulfanyl]ethyl}acetamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
化学反応の分析
Types of Reactions
2-chloro-N-{2-[(4-methylphenyl)sulfanyl]ethyl}acetamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the acetamide moiety can be reduced to form amines.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in solvents like acetonitrile.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like tetrahydrofuran (THF).
Major Products Formed
Nucleophilic substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
類似化合物との比較
Similar Compounds
- 2-chloro-N-{2-[(4-methylbenzyl)thio]ethyl}acetamide
- Metolachlor (2-chloro-N-(2-ethyl-6-methylphenyl)-N-(2-methoxy-1-methylethyl)acetamide)
Uniqueness
2-chloro-N-{2-[(4-methylphenyl)sulfanyl]ethyl}acetamide is unique due to the presence of the 4-methylphenylsulfanyl group, which imparts distinct chemical and physical properties. This structural feature can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for specific applications in research and industry.
特性
IUPAC Name |
2-chloro-N-[2-(4-methylphenyl)sulfanylethyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNOS/c1-9-2-4-10(5-3-9)15-7-6-13-11(14)8-12/h2-5H,6-8H2,1H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBMIIHXJVPBDLX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCNC(=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-((2-(azepan-1-yl)-2-oxoethyl)thio)-7-(2-fluorophenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2365292.png)

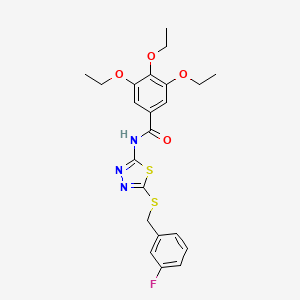
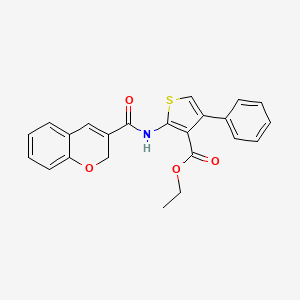
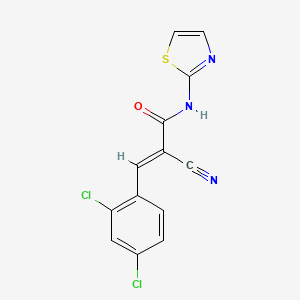
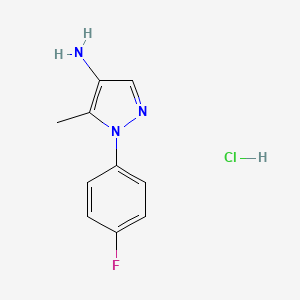
![(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(2,4-dimethylthiazol-5-yl)methanone](/img/structure/B2365301.png)
![8-{[benzyl(methyl)amino]methyl}-7-(2-ethoxyethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2365303.png)
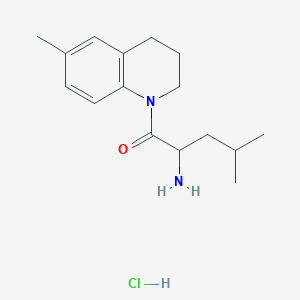
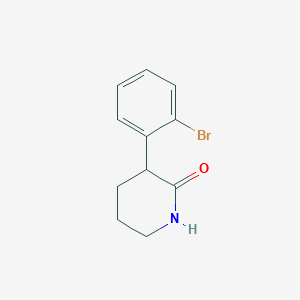
![2-Chlorothieno[2,3-d]pyrimidin-4-amine](/img/structure/B2365306.png)
![(E)-5-(4-nitrobenzylidene)-2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B2365309.png)
